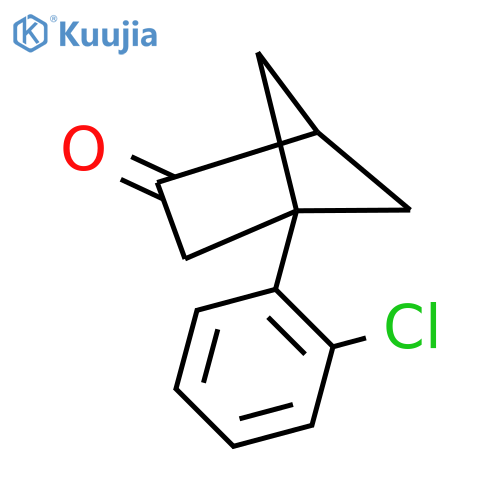Cas no 2169094-56-6 (4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one)

2169094-56-6 structure
商品名:4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one
4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one
- 2169094-56-6
- 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
- EN300-1572813
-
- インチ: 1S/C12H11ClO/c13-10-4-2-1-3-9(10)12-5-8(6-12)11(14)7-12/h1-4,8H,5-7H2
- InChIKey: RMFOYXYBVJVKCW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C12CC(C(C1)C2)=O
計算された属性
- せいみつぶんしりょう: 206.0498427g/mol
- どういたいしつりょう: 206.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 17.1Ų
4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1572813-5.0g |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 5g |
$6817.0 | 2023-06-05 | ||
| Enamine | EN300-1572813-10.0g |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 10g |
$10107.0 | 2023-06-05 | ||
| Enamine | EN300-1572813-250mg |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 250mg |
$2162.0 | 2023-09-24 | ||
| Enamine | EN300-1572813-50mg |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 50mg |
$1973.0 | 2023-09-24 | ||
| Enamine | EN300-1572813-2500mg |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 2500mg |
$4607.0 | 2023-09-24 | ||
| Enamine | EN300-1572813-10000mg |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 10000mg |
$10107.0 | 2023-09-24 | ||
| Enamine | EN300-1572813-500mg |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 500mg |
$2255.0 | 2023-09-24 | ||
| Enamine | EN300-1572813-1.0g |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 1g |
$2350.0 | 2023-06-05 | ||
| Enamine | EN300-1572813-0.05g |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 0.05g |
$1973.0 | 2023-06-05 | ||
| Enamine | EN300-1572813-0.25g |
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one |
2169094-56-6 | 0.25g |
$2162.0 | 2023-06-05 |
4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
2169094-56-6 (4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one) 関連製品
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
